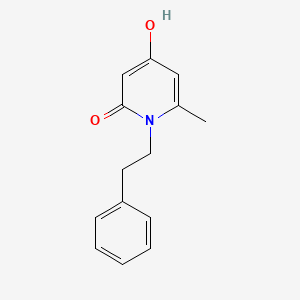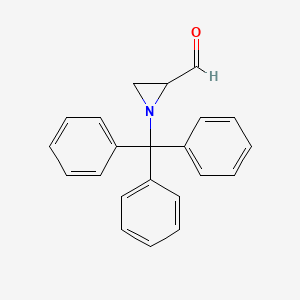
3,4,5-Trimethoxycocaine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxycocaine hydrochloride is a chemical compound with the molecular formula C20H27NO7 · HCl and a molecular weight of 429.89 . It is a derivative of cocaine, modified with three methoxy groups at the 3, 4, and 5 positions on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxycocaine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a tropane derivative.
Methoxylation: The benzene ring is methoxylated at the 3, 4, and 5 positions using methoxy reagents under specific reaction conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. it is likely that the process involves large-scale chemical synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3,4,5-Trimethoxycocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3,4,5-Trimethoxycocaine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cocaine derivatives.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as pain management and treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
作用機序
The mechanism of action of 3,4,5-Trimethoxycocaine hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Cocaine: The parent compound from which 3,4,5-Trimethoxycocaine hydrochloride is derived.
3,4,5-Trimethoxyphenethylamine: A related compound with similar methoxy substitutions on the benzene ring.
3,4,5-Trimethoxyamphetamine: Another compound with methoxy groups at the same positions but with an amphetamine backbone.
Uniqueness
This compound is unique due to its specific chemical structure, which combines the tropane backbone of cocaine with methoxy substitutions. This structural modification may result in distinct pharmacological properties and potential therapeutic applications compared to its parent compound and other similar molecules.
特性
CAS番号 |
156301-59-6 |
|---|---|
分子式 |
C20H27NO7 |
分子量 |
393.436 |
IUPAC名 |
methyl (1S,3S,4R,5R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/C20H27NO7/c1-21-12-6-7-13(21)17(20(23)27-5)14(10-12)28-19(22)11-8-15(24-2)18(26-4)16(9-11)25-3/h8-9,12-14,17H,6-7,10H2,1-5H3/t12-,13+,14-,17+/m0/s1 |
InChIキー |
QXCDXRYKFKIOPT-QDEZUTFSSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
同義語 |
3,4,5-Trimethoxycocaine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
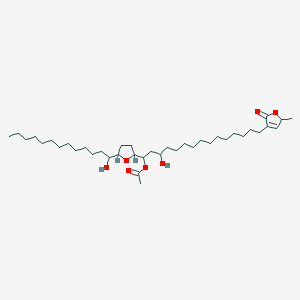
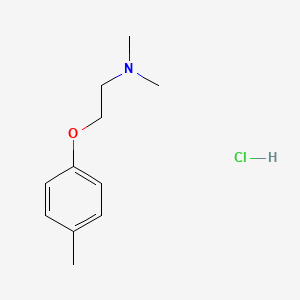
![2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B599807.png)


![Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B599815.png)
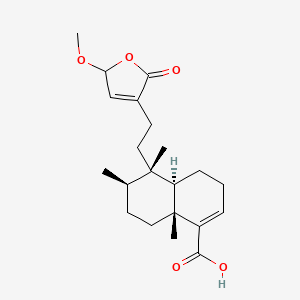

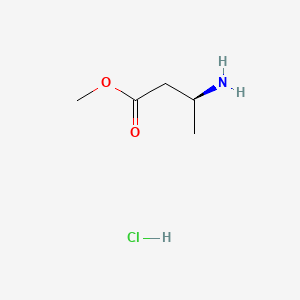
![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
